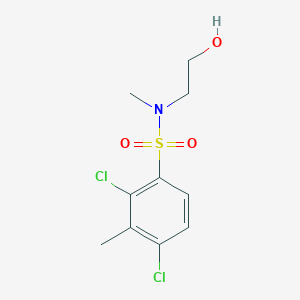![molecular formula C13H14O2 B13984719 Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- CAS No. 95785-28-7](/img/structure/B13984719.png)
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-: is an organic compound with the molecular formula C₁₃H₁₄O₂ It is characterized by the presence of a phenyl ring substituted with a hydroxy-methyl-butynyl group and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 3-methyl-1-butyne-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a coupling mechanism, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenyl ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- involves its interaction with specific molecular targets. The hydroxy and butynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring and variations in the side chains.
- Reactivity: Differences in reactivity due to the nature of the substituents.
- Applications: Unique applications based on their specific chemical properties and biological activities .
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- stands out due to its unique hydroxy-methyl-butynyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
95785-28-7 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H14O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-7,15H,1-3H3 |
InChIキー |
FDWUMKSZAAYGDQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
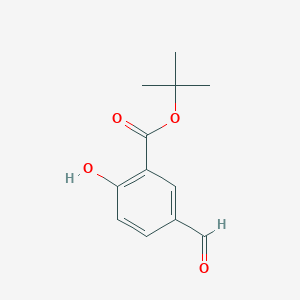

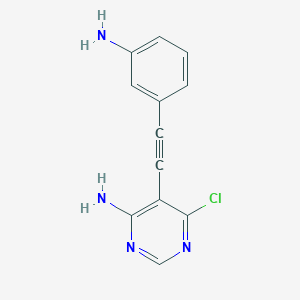
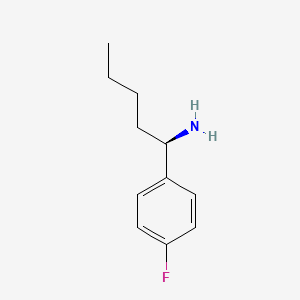
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
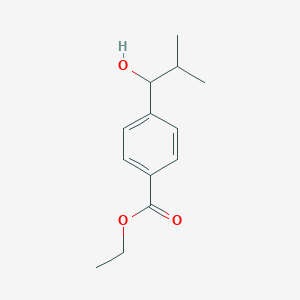
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
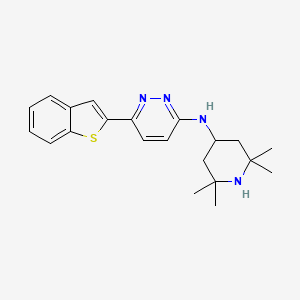
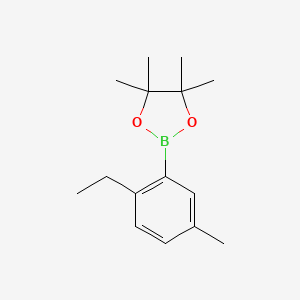
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
